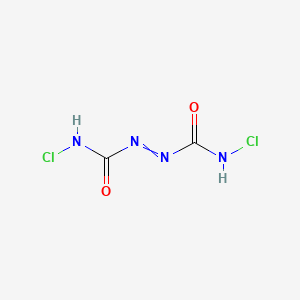
N~1~,N~2~-Dichlorodiazene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dichlorodiazene-1,2-dicarboxamide, also known as Diazene-1,2-dicarboxamide, is a chemical compound with the molecular formula C2H2Cl2N2O2. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is classified as a respiratory sensitizer and has been identified as a substance of very high concern due to its potential health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dichlorodiazene-1,2-dicarboxamide typically involves the reaction of hydrazine with phosgene in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{NH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{ClCONHNHCOCl} ]
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Dichlorodiazene-1,2-dicarboxamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dichlorodiazene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted diazene compounds, and oxides. These products have significant applications in different chemical processes and industries .
Scientific Research Applications
N~1~,N~2~-Dichlorodiazene-1,2-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a respiratory sensitizer.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Dichlorodiazene-1,2-dicarboxamide involves its interaction with biological molecules, leading to respiratory sensitization. The compound binds to proteins in the respiratory system, triggering an immune response that results in symptoms such as asthma and bronchial hyperresponsiveness. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s reactivity with nucleophiles plays a key role .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
N~1~-(2-Chloroethyl)-N~2~-(2,3-dichlorophenyl)ethane-1,2-diamine Hydrochloride: Another related compound with different substituents, used in various chemical processes.
Uniqueness
N~1~,N~2~-Dichlorodiazene-1,2-dicarboxamide is unique due to its specific reactivity and applications in respiratory sensitization studies. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
678987-38-7 |
|---|---|
Molecular Formula |
C2H2Cl2N4O2 |
Molecular Weight |
184.97 g/mol |
IUPAC Name |
1-chloro-3-(chlorocarbamoylimino)urea |
InChI |
InChI=1S/C2H2Cl2N4O2/c3-5-1(9)7-8-2(10)6-4/h(H,5,9)(H,6,10) |
InChI Key |
HVBURPSSDVPAIP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NCl)N=NC(=O)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)

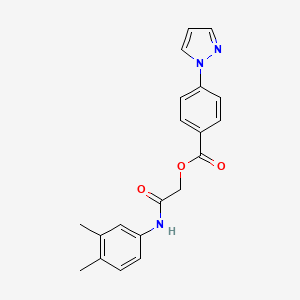
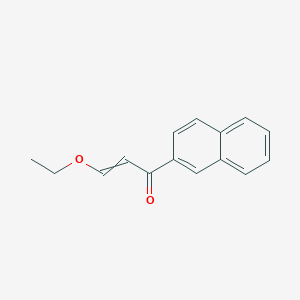

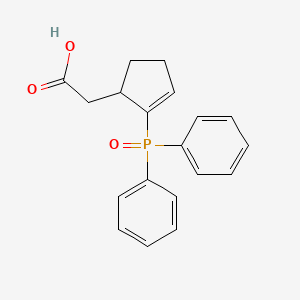
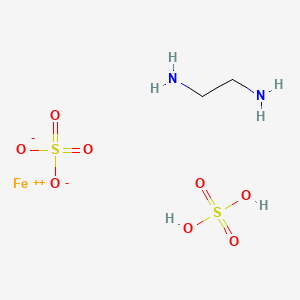
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
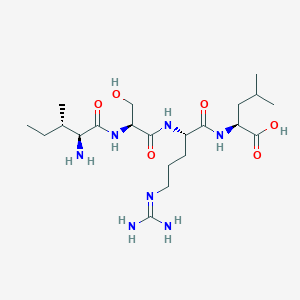
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
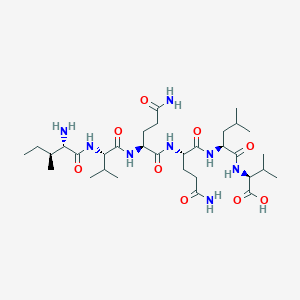
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
